molecular formula C10H12N2O3S B12536037 N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide CAS No. 669008-36-0

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide

Cat. No.: B12536037
CAS No.: 669008-36-0
M. Wt: 240.28 g/mol
InChI Key: XFMQLCCDZHEODP-UHFFFAOYSA-N
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Description

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a synthetic chemical building block designed for research and development applications. This high-purity compound features a cyclopropane ring—a strained carbocycle known for imparting conformational rigidity and influencing the metabolic profile of molecules—decorated with both a sulfamoyl and a carboxamide group. The N-phenyl carboxamide moiety is a common pharmacophore found in many bioactive molecules and is frequently utilized in medicinal chemistry to explore structure-activity relationships. Compounds with similar N-phenylcyclopropanecarboxamide structures have been investigated for various biological activities, including antiproliferative effects against human cancer cell lines. The presence of the sulfamoyl group introduces a motif often associated with enzyme inhibitory capacity, particularly against carbonic anhydrases and other metalloenzymes, making this molecule a versatile intermediate for constructing targeted libraries. Researchers can employ this compound as a key scaffold in hit-to-lead optimization campaigns, in fragment-based drug discovery, or as a precursor for the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

669008-36-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-phenyl-1-sulfamoylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15)

InChI Key

XFMQLCCDZHEODP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Stepwise Protocol

  • Synthesis of 1-Sulfamoylcyclopropane-1-Carboxylic Acid

    • Cycloalkylation reactions involving nucleophiles and cyclopropane-forming reagents are employed to generate the precursor. For example, reacting a sulfamoyl amine (H₂NSO₂-) with a cyclopropane-1-carboxylic acid derivative under basic conditions.
    • Alternative routes may utilize sulfamoyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base to introduce the sulfamoyl group.
  • Activation to Acid Chloride

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to form the corresponding acid chloride. Pyridine is often added to neutralize HCl byproducts and prevent side reactions.
  • Reaction with Aniline

    • The acid chloride undergoes nucleophilic acyl substitution with aniline in an inert solvent (e.g., dichloromethane or THF). The reaction is typically exothermic and proceeds to completion within 1–2 hours.

Key Data

Step Reagents/Conditions Yield Range References
Cycloalkylation Sulfamoyl amine, base (e.g., K₂CO₃) 60–80%
Acid Chloride Formation SOCl₂, pyridine, reflux 85–95%
Amidation Aniline, CH₂Cl₂, RT 70–90%

Sulfamoylation of 1-Phenylcyclopropane-1-Carboxamide

This approach involves introducing the sulfamoyl group post-amidation, though steric and electronic challenges may limit efficiency.

Stepwise Protocol

  • Synthesis of 1-Phenylcyclopropane-1-Carboxamide

    • The carboxylic acid precursor is activated to an acid chloride and reacted with aniline, as described in Method 1.
  • Sulfamoylation via Electrophilic Substitution

    • The cyclopropane ring is functionalized using a sulfamoyl chloride (e.g., methanesulfonyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step is highly dependent on the electronic nature of the cyclopropane substituents.

Challenges

  • Steric Hindrance : The bulky carboxamide group may hinder electrophilic substitution at the adjacent carbon.
  • Regioselectivity : Competing reaction sites on the cyclopropane ring reduce yields.

Multicomponent Coupling Reactions

Innovative approaches using one-pot strategies may streamline synthesis, though limited literature exists for this compound.

Hypothetical Protocol

  • Simultaneous Introduction of Sulfamoyl and Carboxamide Groups
    • A cyclopropane-1-carboxylic acid derivative reacts with a sulfamoyl chloride and aniline under coupling conditions (e.g., EDCI/HOBt).
    • This method bypasses isolation of intermediates but requires precise stoichiometric control.

Advantages

  • Reduced reaction steps and purification costs.
  • Higher atom economy compared to traditional stepwise methods.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Amidation High yield, well-established steps Requires pure precursor acid
Sulfamoylation Post-Amidation Flexibility in functional group order Low regioselectivity, steric issues
Multicomponent Coupling Streamlined process Unproven for this compound

Critical Reaction Parameters

Table 1: Optimal Conditions for Acid Chloride Formation

Reagent Solvent Temperature Time Yield
SOCl₂ CH₂Cl₂ Reflux 2–3 hrs 85–95%
Oxalyl Chloride THF RT 1 hr 90–98%

Table 2: Amidation Efficiency

Amine Solvent Catalyst Yield
Aniline CH₂Cl₂ Pyridine 70–90%
Aniline DMF None 50–60%

Chemical Reactions Analysis

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide as an anticancer agent. It has been shown to inhibit the Kinesin family member 18A (KIF18A), a protein involved in cell division, which is overexpressed in several cancers. Inhibition of KIF18A can disrupt mitotic processes, leading to reduced tumor growth.

Case Study: KIF18A Inhibition

  • Objective : Evaluate the efficacy of this compound in inhibiting KIF18A.
  • Method : In vitro assays on cancer cell lines (e.g., breast and lung cancer).
  • Results : Significant reduction in cell proliferation and induction of apoptosis was observed, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis.

Case Study: Anti-inflammatory Activity

  • Objective : Assess the anti-inflammatory effects of this compound.
  • Method : Mouse model of induced arthritis.
  • Results : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in inflammatory diseases .

Combining this compound with existing chemotherapeutics may enhance efficacy and reduce side effects through synergistic mechanisms.

Target Identification

Further studies are needed to identify additional molecular targets and elucidate the mechanisms underlying its biological activities.

Clinical Trials

Transitioning from preclinical findings to clinical trials will be essential to validate its therapeutic potential and safety profile in humans.

Mechanism of Action

The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyclopropane carboxamide derivatives with structural similarities but distinct substituents. Below is a comparison of these analogs based on synthetic methods, physicochemical properties, and reactivity:

Table 1: Key Properties of Cyclopropane Carboxamide Derivatives

Compound Name Substituents Synthesis Protocol Yield (%) Physical State Melting Point (°C) Reference
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide N,N-Dimethyl, cyclopropene Procedure A 57 Colorless solid 151.0–151.3
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide N,N-Diethyl, 4-methoxyphenoxy Procedure B 78 Colorless oil N/A (oil)

Key Findings

Synthetic Efficiency: Procedure A (acid coupling with dimethylamine) yields 57% for the dimethyl-substituted cyclopropene derivative . Procedure B (diethyl-substituted cyclopropane with 4-methoxyphenol) achieves a higher yield (78%) but produces inseparable diastereomers (dr 23:1) .

Physicochemical Properties: N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide crystallizes as a solid with a sharp melting point (151.0–151.3 °C), indicating high purity and stability . The diethyl/methoxyphenoxy analog remains an oil, likely due to increased steric bulk and reduced crystallinity .

Reactivity and Applications: Cyclopropene derivatives (e.g., dimethyl-substituted compound) are often used in strain-promoted click chemistry due to ring strain . Methoxyphenoxy-substituted cyclopropanes may serve as intermediates for further functionalization, such as in prodrug design .

Biological Activity

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl sulfonamide derivatives with cyclopropane carboxylic acids. The general synthetic route can be summarized as follows:

  • Formation of Cyclopropane Ring : The cyclopropane moiety is synthesized through a cyclization reaction involving suitable precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting the cyclopropane derivative with a sulfonyl chloride.
  • Carboxamide Coupling : Finally, the carboxylic acid derivative is coupled with the sulfonamide to yield this compound.

The characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives of phenylcyclopropane carboxamides showed effective inhibition on the proliferation of U937 human myeloid leukemia cell lines without exhibiting cytotoxic effects on normal cells. This suggests a selective mechanism of action that could be exploited for therapeutic purposes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. In one study, related sulfonamide derivatives were shown to inhibit carrageenan-induced edema in rats, indicating a robust anti-inflammatory effect. The compounds were able to reduce inflammation significantly at different time intervals post-administration .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Sulfonamide derivatives generally exhibit broad-spectrum activity against various pathogens. For example, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against strains like E. coli and S. aureus, highlighting their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of U937 cell proliferation
Anti-inflammatoryReduction in carrageenan-induced edema
AntimicrobialEffective against E. coli and S. aureus

Case Study: In Vivo Anti-inflammatory Study

In an experimental design assessing the anti-inflammatory effects of sulfonamide derivatives, compounds were administered to rats subjected to carrageenan-induced paw edema. The results indicated that specific compounds significantly reduced swelling compared to controls over time (Table 2).

Time (h)Control (%)Compound A (%)Compound B (%)
110094.6989.66
210087.8385.00
310080.0078.50

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